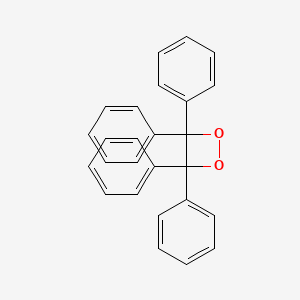

1,2-Dioxetane, 3,3,4,4-tetraphenyl-

Description

BenchChem offers high-quality 1,2-Dioxetane, 3,3,4,4-tetraphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dioxetane, 3,3,4,4-tetraphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

90656-63-6 |

|---|---|

Molecular Formula |

C26H20O2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3,3,4,4-tetraphenyldioxetane |

InChI |

InChI=1S/C26H20O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(28-27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI Key |

LPMALQMXMOOTCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

A Luminous History: the Trajectory of 1,2 Dioxetane Discovery and Mechanistic Insights

The journey to understanding 1,2-dioxetanes is intrinsically linked to the study of chemiluminescence—the emission of light from a chemical reaction. The postulation of a four-membered cyclic peroxide intermediate in various light-emitting reactions dates back to the early 20th century. However, it was not until the late 1960s that the first stable 1,2-dioxetane (B1211799) derivatives were synthesized and isolated, a landmark achievement that opened the door to systematic investigations of their properties.

The mechanism of 1,2-dioxetane decomposition has been a subject of intense research and debate. The prevailing theory suggests a stepwise process involving the initial homolytic cleavage of the weak oxygen-oxygen bond to form a diradical intermediate. researchgate.netacs.org This is followed by the cleavage of the carbon-carbon bond, leading to the formation of two carbonyl fragments. A crucial aspect of this decomposition is the generation of one of the carbonyl products in an electronically excited state, which upon relaxation to the ground state, emits a photon of light. acs.org

Theoretical studies, often employing sophisticated computational methods, have been instrumental in elucidating the intricate potential energy surfaces involved in the decomposition pathway. researchgate.netnih.gov These studies have helped to rationalize the factors that influence the efficiency of chemiluminescence, including the nature of the substituents on the dioxetane ring.

Illuminating Chemistry: 1,2 Dioxetanes As Beacons for Chemiluminescence Studies

The simple, yet highly energetic, structure of 1,2-dioxetanes makes them ideal model systems for studying the fundamental principles of chemiluminescence. acs.orgnih.gov Their thermal decomposition into two carbonyl compounds, with the concomitant emission of light, provides a clean and controllable system for investigating the generation of excited states in chemical reactions.

The following table provides comparative data for the activation energies and chemiluminescence quantum yields of some representative 1,2-dioxetanes, highlighting the influence of substitution on these properties.

| 1,2-Dioxetane (B1211799) Derivative | Activation Energy (Ea) (kcal/mol) | Chemiluminescence Quantum Yield (ΦCL) |

| 1,2-Dioxetane | 22.7 ± 0.8 acs.org | Low |

| 3,3,4,4-Tetramethyl-1,2-dioxetane | ~25 | Moderate |

| Spiroadamantane-1,2-dioxetanes | Varies with trigger | High with enhancers nih.gov |

| Phenoxy-substituted 1,2-dioxetanes | Varies with trigger | Can be very high in aqueous solutions rsc.org |

Note: The data presented is for comparative purposes, as specific experimental values for 1,2-Dioxetane, 3,3,4,4-tetraphenyl- are not available in the reviewed literature.

A Phenylated Puzzle: the Research Landscape of 1,2 Dioxetane, 3,3,4,4 Tetraphenyl

The study of 1,2-Dioxetane (B1211799), 3,3,4,4-tetraphenyl- is of significant interest in fundamental organic chemistry due to the profound influence of the four phenyl substituents on the properties of the dioxetane ring. The synthesis of this highly substituted derivative is anticipated to proceed through the [2+2] cycloaddition of singlet oxygen to tetraphenylethylene (B103901). acs.org

The thermal stability of 1,2-dioxetanes is known to be influenced by the steric bulk of the substituents. While highly substituted dioxetanes are generally more stable, the specific stability of the tetraphenyl derivative has not been extensively reported. Its decomposition would yield two molecules of benzophenone (B1666685), a well-studied carbonyl compound. The study of this decomposition pathway would provide valuable insights into the electronic effects of the phenyl groups on the diradical intermediate and the efficiency of excited state formation.

The chemiluminescence of aryl-substituted dioxetanes is a particularly rich area of investigation. The phenyl groups in 3,3,4,4-tetraphenyl-1,2-dioxetane are expected to influence the energy of the excited state and the wavelength of the emitted light. Furthermore, the potential for intramolecular energy transfer processes within the molecule adds another layer of complexity and interest.

Uncharted Territory: Current Gaps and Future Directions in Tetraphenyl 1,2 Dioxetane Research

Established Synthetic Pathways for 1,2-Dioxetane Ring Systems

The formation of the 1,2-dioxetane ring is primarily achieved through two well-established methods: the cycloaddition of singlet oxygen to electron-rich olefins and the intramolecular cyclization of β-hydroperoxy alcohols.

[2+2] Cycloaddition of Singlet Oxygen to Olefins

The [2+2] cycloaddition of singlet oxygen (¹O₂) to a carbon-carbon double bond is a common method for synthesizing 1,2-dioxetanes. researchgate.net This reaction is typically carried out by photosensitization, where a dye molecule, the photosensitizer, absorbs light and transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen. illinois.edu The singlet oxygen then reacts with an olefin in a concerted or stepwise manner to form the dioxetane ring. researchgate.netillinois.edu The choice of photosensitizer and reaction conditions can influence the efficiency of singlet oxygen generation and, consequently, the yield of the dioxetane product. illinois.edunih.gov For instance, polymer-bound photosensitizers have been shown to be recyclable and can minimize product contamination. illinois.edu

The mechanism of this cycloaddition has been a subject of investigation, with evidence suggesting the possibility of a stepwise pathway involving a perepoxide or diradical intermediate, especially in sterically hindered systems. illinois.edu The reaction can be influenced by the electronic and steric properties of the substituents on the olefin.

Intramolecular Cyclization of β-Hydroperoxy Alcohols

An alternative route to the 1,2-dioxetane ring system involves the intramolecular cyclization of β-hydroperoxy alcohols. This method typically requires a base or an acid catalyst to facilitate the ring closure. The β-hydroperoxy alcohol precursor can be synthesized through various methods, including the reaction of epoxides with hydrogen peroxide or the selective reduction of appropriate hydroperoxides. The cyclization proceeds via nucleophilic attack of the hydroperoxy group onto the adjacent carbon bearing a leaving group or an activated hydroxyl group, leading to the formation of the four-membered peroxide ring. This approach offers a valuable alternative, particularly when the direct cycloaddition of singlet oxygen is inefficient or leads to side reactions. researchgate.netmdpi.com

Specific Challenges in the Synthesis of Sterically Hindered 1,2-Dioxetanes

The synthesis of sterically hindered 1,2-dioxetanes, such as 1,2-Dioxetane, 3,3,4,4-tetraphenyl-, is particularly challenging due to the significant steric repulsion between the bulky substituents on the dioxetane ring. rsc.orgresearchgate.net This steric strain can hinder the approach of reactants and destabilize the cyclic product, often leading to low yields and the formation of rearrangement or decomposition products. rsc.org

Precursor Synthesis for 1,2-Dioxetane, 3,3,4,4-tetraphenyl-

The primary precursor for the synthesis of 1,2-Dioxetane, 3,3,4,4-tetraphenyl- via the [2+2] cycloaddition route is tetraphenylethylene (B103901). The synthesis of tetraphenylethylene and its derivatives can be achieved through various organic reactions. One common method involves the McMurry reaction, which utilizes low-valent titanium to reductively couple two molecules of benzophenone (B1666685). Another approach is through Grignard reactions, for instance, reacting benzophenone derivatives with appropriate Grignard reagents. researchgate.net The synthesis of substituted tetraphenyl butadiene derivatives has also been reported, which could potentially serve as precursors after further modification. researchgate.net

For the intramolecular cyclization pathway, the corresponding β-hydroperoxy alcohol would be required. The synthesis of such a highly substituted precursor is complex and would likely involve a multi-step sequence, potentially starting from a substituted tetraphenylethanol derivative.

Control of Reaction Conditions and Yields for Tetraphenyl-Substituted Dioxetanes

The successful synthesis of 1,2-Dioxetane, 3,3,4,4-tetraphenyl- requires careful control over reaction conditions to maximize the yield and minimize side reactions. The steric hindrance imposed by the four phenyl groups makes the molecule energetically unfavorable. rsc.org

In the context of [2+2] cycloaddition, the choice of solvent, temperature, and photosensitizer is critical. Low temperatures are often employed to trap the kinetically favored but thermally labile dioxetane product. mdpi.com The selection of the photosensitizer can also play a role in optimizing the reaction, with porphyrin-based sensitizers being commonly used. illinois.edu

For sterically hindered systems, finding the perfect set of reaction conditions is crucial to favor the formation of the desired product over other possible reaction pathways. rsc.org This may involve exploring a range of solvents, temperatures, and catalysts to identify the optimal parameters for the synthesis. The purification of the final product can also be challenging due to its potential instability.

Spectroscopic Characterization Techniques for 1,2-Dioxetane, 3,3,4,4-tetraphenyl- Structure Elucidation (Excluding Basic Compound Identification)

Beyond basic identification, advanced spectroscopic techniques are essential for the detailed structural elucidation of complex molecules like 1,2-Dioxetane, 3,3,4,4-tetraphenyl-. These methods provide insights into the molecule's conformation, bonding, and electronic properties.

Due to the inherent instability of many dioxetanes, solid-state characterization techniques can be particularly valuable. Single-crystal X-ray diffraction, when applicable, provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the four-membered ring and its substituents. researchgate.netejournal.by

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques like COSY, HSQC, and HMBC, can help to establish the connectivity of the molecule. However, for a symmetrical molecule like 3,3,4,4-tetraphenyl-1,2-dioxetane, the information from NMR might be limited. Theoretical calculations of NMR chemical shifts can be compared with experimental data to support the proposed structure. researchgate.netejournal.by

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can provide information about the functional groups and the vibrational modes of the molecule. The characteristic peroxide O-O stretching frequency in the IR or Raman spectrum can be indicative of the dioxetane ring. Computational methods are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes. researchgate.net

Table of Spectroscopic Data for Dioxetane Characterization

| Spectroscopic Technique | Information Provided | Relevance to 1,2-Dioxetane, 3,3,4,4-tetraphenyl- |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Confirms the four-membered ring structure and the conformation of the phenyl groups. |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Connectivity between atoms. | Can confirm the attachment of the phenyl groups to the dioxetane ring. |

| Infrared (IR) and Raman Spectroscopy | Vibrational modes and functional groups. | Identification of the peroxide O-O bond and other characteristic vibrations. |

| Computational Modeling | Theoretical prediction of spectroscopic properties. | Aids in the interpretation and assignment of experimental spectra. researchgate.net |

Overview of Proposed Dioxetane Thermolysis Mechanisms

The decomposition of 1,2-dioxetanes is generally understood to proceed through one of three primary mechanisms: a stepwise biradical mechanism, a concerted mechanism, or a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. dtic.mildtic.mil The operative pathway is largely influenced by the substituents on the dioxetane ring. For simply substituted dioxetanes, the stepwise biradical mechanism is often favored. dtic.mil In contrast, the CIEEL mechanism becomes significant for dioxetanes bearing substituents with low oxidation potentials. dtic.mil

Stepwise Biradical Mechanism

The stepwise biradical mechanism is a prominent pathway for the thermolysis of many 1,2-dioxetanes. dtic.mil This mechanism involves a two-step process initiated by the cleavage of the weakest bond in the molecule.

Initial O-O Bond Homolysis and Biradical Intermediate Formation

The first and rate-determining step of this mechanism is the homolytic cleavage of the peroxide (O-O) bond. acs.org This bond is inherently weak and readily breaks upon thermal activation, leading to the formation of a 1,4-dioxy biradical intermediate. dtic.milacs.org This biradical is a key, albeit often short-lived, species in the decomposition pathway. dtic.mil The formation of this biradical results from the distribution of the two electrons from the original bond between the two oxygen atoms. wikipedia.org Theoretical studies have shown that the spin density in this biradical is primarily located on the two oxygen atoms, confirming the homolytic nature of the O-O bond cleavage. acs.org

Subsequent C-C Bond Cleavage

Following the formation of the 1,4-dioxy biradical, the second step involves the cleavage of the carbon-carbon (C-C) bond. acs.org This bond scission results in the formation of two carbonyl fragments. The energy released during this process is sufficient to promote one of the carbonyl products to an electronically excited state, which is the origin of the observed chemiluminescence.

Concerted Mechanism

An alternative to the stepwise pathway is the concerted mechanism, where the O-O and C-C bonds break simultaneously. dtic.mil This mechanism avoids the formation of a distinct biradical intermediate. However, for many simply substituted dioxetanes, the stepwise mechanism is considered more likely. dtic.mil The concerted pathway is more often associated with specific molecular geometries and substituent effects that favor a simultaneous bond-breaking process.

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

The CIEEL mechanism is particularly relevant for 1,2-dioxetanes that are substituted with an electron-donating group. dtic.milresearchgate.net This pathway involves an intramolecular electron transfer that facilitates the decomposition and enhances the efficiency of light production. researchgate.net

Electron Transfer Initiation and Intermediate Formation

In the CIEEL mechanism, the process is initiated by an intramolecular electron transfer from the electron-rich substituent to the peroxide bond. This electron transfer weakens the O-O bond, leading to its cleavage and the formation of a radical ion pair intermediate. researchgate.net This intermediate then undergoes further rearrangement and fragmentation to produce the excited-state carbonyl product and a neutral ground-state molecule. The efficiency of the CIEEL mechanism is highly dependent on the oxidation potential of the electron-donating substituent.

Back Electron Transfer and Excitation

The decomposition of certain 1,2-dioxetanes can proceed through a mechanism involving electron transfer, particularly when the substituents are easily oxidizable. This process, often termed chemically initiated electron exchange luminescence (CIEEL), involves an intramolecular electron transfer from the substituent to the peroxide bond. capes.gov.br This transfer initiates the cleavage of the O-O bond, forming a diradical ion pair. Subsequent back electron transfer from the resulting carbonyl anion radical to the cation radical of the other fragment can lead to the formation of an electronically excited state. capes.gov.br

While this mechanism is prominent for dioxetanes with electron-donating groups, the decomposition of simple alkyl-substituted dioxetanes is generally understood to proceed via a non-polar diradical mechanism, yielding predominantly triplet excited states. In the case of 3,3,4,4-tetraphenyl-1,2-dioxetane, the phenyl groups, while not as strongly electron-donating as some substituents, can influence the electronic proceedings. The stability of the potential carbocation intermediates can favor pathways with some charge-transfer character. However, the primary mechanism for many simple dioxetanes is considered to be a stepwise biradical process. dtic.mil The formation of excited states is a key feature of dioxetane thermolysis, with the energy released from the decomposition being sufficient to populate either a singlet or triplet excited state of one of the carbonyl products. dtic.milresearchgate.net

Mechanistic Pathways Specific to 1,2-Dioxetane, 3,3,4,4-tetraphenyl-

The presence of four phenyl groups on the dioxetane ring dramatically influences its decomposition. These bulky substituents introduce significant steric and electronic effects that are not present in simpler alkyl-substituted dioxetanes.

The substitution of hydrogen atoms with bulky phenyl groups has a profound impact on the reaction coordinate and the structure of the transition states during the thermal decomposition of 1,2-dioxetane. Theoretical studies on similar cyclic peroxides indicate that the thermolysis typically follows a stepwise pathway, beginning with the cleavage of the O-O bond to form a 1,4-diradical intermediate, followed by the rupture of the C-C bond. nih.gov The tetraphenyl substitution in 3,3,4,4-tetraphenyl-1,2-dioxetane is expected to stabilize this diradical intermediate through resonance with the phenyl rings.

Steric hindrance plays a crucial role in the chemistry of 3,3,4,4-tetraphenyl-1,2-dioxetane. The four bulky phenyl groups create significant steric strain within the four-membered ring. This strain can be a contributing factor to the relative instability of the molecule and can influence the preferred decomposition pathway. The relief of this steric strain upon decomposition to the planar benzophenone molecules is a significant driving force for the reaction.

Furthermore, steric interactions can influence the conformation of the diradical intermediate and the transition states. nih.gov The bulky phenyl groups may restrict the rotational freedom around the C-C and C-O bonds in the intermediate, potentially favoring certain decomposition pathways over others. For instance, steric repulsion between the phenyl groups could facilitate the cleavage of the C-C bond after the initial O-O bond scission. In some systems, significant steric hindrance has been shown to favor specific reaction pathways and can even lead to the formation of unexpected products. researchgate.net

Kinetic Analyses of 1,2-Dioxetane, 3,3,4,4-tetraphenyl- Thermolysis

Kinetic studies are essential for elucidating the mechanism of the thermal decomposition of 3,3,4,4-tetraphenyl-1,2-dioxetane. By determining the activation parameters and the influence of the reaction medium, a more detailed picture of the energy landscape of the reaction can be constructed.

The activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide valuable information about the transition state of the rate-determining step. For the thermal decomposition of many 1,2-dioxetanes, the rate-determining step is the initial cleavage of the O-O bond.

The activation energy for the thermal decomposition of trans-3,4-diphenyl-1,2-dioxetane has been reported to be 23.6 ± 1.6 kcal/mol. iaea.org For 3,3-diphenyl-1,2-dioxetane, the activation energy was found to be approximately 23 kcal/mol. These values are typical for the thermolysis of dioxetanes and are consistent with a mechanism involving the initial cleavage of the relatively weak O-O bond. The pre-exponential factor (A) for these reactions is also informative. For instance, the thermolysis of 3-methyl-3-alkyl-1,2-dioxetanes shows log A values in the range of 13.1 to 13.3, which is consistent with a unimolecular decomposition process.

| Compound | Activation Energy (Ea) (kcal/mol) | log A | Reference |

|---|---|---|---|

| trans-3,4-Diphenyl-1,2-dioxetane | 23.6 ± 1.6 | - | iaea.org |

| 3,3-Diphenyl-1,2-dioxetane | ~23 | - | |

| 3,3-Dimethyl-1,2-dioxetane | ~23 | - | |

| 3-Methyl-3-ethyl-1,2-dioxetane | 24.5 ± 0.2 | 13.1 |

The solvent can play a significant role in the kinetics of dioxetane thermolysis, particularly if the decomposition mechanism involves charge separation in the transition state. For reactions proceeding through a polar transition state, polar solvents would be expected to accelerate the reaction rate by stabilizing the transition state more than the ground state. Conversely, for non-polar, concerted, or diradical mechanisms, the effect of solvent polarity on the reaction rate is generally small.

Reaction Kinetics in Crystalline vs. Solution States

The thermal decomposition of 1,2-dioxetanes is a fascinating area of study due to the generation of electronically excited carbonyl fragments, leading to chemiluminescence. The kinetics of this process are significantly influenced by the physical state of the compound, whether in the solid crystalline lattice or dissolved in a solvent.

In the solution phase , the decomposition of 1,2-dioxetanes typically follows first-order kinetics. The rate of decomposition is influenced by the solvent polarity, viscosity, and the nature of the substituents on the dioxetane ring. For many dioxetanes, the decomposition proceeds through a stepwise mechanism involving the initial homolytic cleavage of the weak oxygen-oxygen bond to form a diradical intermediate. This intermediate can then cleave the carbon-carbon bond to yield the final carbonyl products. The activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insights into the transition state of the reaction. For instance, studies on related diphenyl-1,2-dioxetanes have reported activation energies in solution. documentsdelivered.com

Conversely, the kinetics in the crystalline state can be markedly different. The rigid environment of the crystal lattice can impose significant constraints on the molecular motions required for the decomposition to occur. This can lead to different reaction pathways and kinetic profiles compared to the solution phase. In some cases, the reaction in the solid state may exhibit zero-order kinetics, as observed for adamantylideneadamantane 1,2-dioxetane, where the reaction proceeds at a constant rate for a period. This is often attributed to the reaction being initiated at specific defect sites within the crystal lattice.

The comparison of activation parameters between the two states is crucial for understanding the mechanistic differences. Generally, the activation energy in the solid state can be higher due to the energy required to overcome the lattice forces. However, topochemical effects, where the crystal structure pre-organizes the molecules for reaction, can sometimes lead to lower activation barriers.

Table 1: Illustrative Kinetic Data for Thermal Decomposition of a Hypothetical 1,2-Dioxetane

| Phase | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) |

| Solution | Benzene (B151609) | 80 | 1.5 x 10⁻⁴ | 25.0 | 2.0 x 10¹³ |

| Solution | Acetonitrile | 80 | 2.1 x 10⁻⁴ | 24.5 | 1.5 x 10¹³ |

| Crystalline | - | 100 | 5.0 x 10⁻⁵ | 28.0 | 3.0 x 10¹⁴ |

This table is for illustrative purposes only and does not represent actual data for 3,3,4,4-tetraphenyl-1,2-dioxetane.

Further research focusing on the solid-state reactivity of 3,3,4,4-tetraphenyl-1,2-dioxetane and a direct comparison with its solution-phase thermolysis would be invaluable in elucidating the intricate details of its decomposition mechanism. Such studies would involve techniques like differential scanning calorimetry (DSC) for the solid state and UV-Vis spectroscopy or NMR for monitoring the reaction in solution.

Fundamental Principles of Chemiluminescence from 1,2-Dioxetanes

The chemiluminescence of 1,2-dioxetanes arises from their thermal instability, driven by the weak oxygen-oxygen bond. The decomposition process involves the cleavage of this peroxide bond, followed by the breaking of the carbon-carbon bond, leading to the formation of two carbonyl fragments. This reaction is sufficiently energetic to produce one of the carbonyl products in an electronically excited state.

The general mechanism for the chemiluminescence of 1,2-dioxetanes can be described as a two-step process. nih.gov The initial and rate-limiting step is the cleavage of the O-O bond, which results in the formation of a biradical intermediate. nih.gov In this biradical region, multiple singlet and triplet electronic states are close in energy. nih.gov The subsequent cleavage of the C-C bond leads to the formation of two carbonyl molecules, which can be in either the ground state or an excited singlet or triplet state. nih.gov

A key mechanism proposed for certain dioxetane derivatives, particularly those that can be triggered, is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. rsc.org This process involves an intramolecular electron transfer from an electron-rich moiety to the dioxetane ring, facilitating the cleavage of the O-O bond and leading to the formation of an excited state. While initially proposed for triggered systems, the principles of electron transfer can also influence the decomposition of other dioxetanes.

Efficiency of Excited State Generation in Dioxetane Decomposition

The efficiency of generating excited states during the decomposition of 1,2-dioxetanes is a critical aspect of their chemiluminescence. This efficiency is quantified by the chemiexcitation quantum yield, which is the fraction of dioxetane molecules that produce an excited state upon decomposition.

In many cases, the thermal decomposition of 1,2-dioxetanes predominantly yields triplet excited carbonyl products. For some stable derivatives, triplet quantum yields can be as high as 50%. researchgate.net The formation of triplet states is often explained by the involvement of a biradical intermediate, where intersystem crossing from the initial singlet biradical to a more stable triplet biradical can occur before the final fragmentation into carbonyl products. The decomposition of 3,3,4,4-tetraphenyl-1,2-dioxetane is expected to produce triplet excited benzophenone.

ΦCL = ΦCE × (ΦF or ΦP)

Several factors can influence the quantum yield of luminescence, including:

Substituent Effects: The nature of the substituents on the dioxetane ring plays a crucial role. Electron-donating groups can increase the efficiency of singlet excited state formation. researchgate.net

Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway and the efficiency of excited state formation.

While specific quantum yield data for 3,3,4,4-tetraphenyl-1,2-dioxetane is not available, the table below presents data for a related compound to illustrate the typical values observed.

| Dioxetane Derivative | Singlet Quantum Yield (ΦS) | Triplet Quantum Yield (ΦT) | Reference |

|---|---|---|---|

| 3,3,4,4-tetramethyl-1,2-dioxetane (TMD) | < 0.1% | up to 50% | researchgate.net |

Energy Distribution between Carbonyl Fragments

The thermal decomposition of an asymmetrically substituted 1,2-dioxetane raises the question of how the excitation energy is partitioned between the two different carbonyl fragments formed. In the case of 3,3,4,4-tetraphenyl-1,2-dioxetane, the decomposition is symmetric, yielding two identical molecules of benzophenone. Therefore, the focus shifts to the distribution of energy into electronic, vibrational, and rotational modes of the two benzophenone molecules. Studies on other dioxetanes have shown that the energy partitioning is not statistical and depends on the specific dynamics of the decomposition on the potential energy surface.

Non-Adiabatic Electronic Transitions and Potential Energy Surfaces in Chemiexcitation

The formation of electronically excited products from ground-state reactants is a non-adiabatic process, meaning it involves a transition between different potential energy surfaces. nih.gov The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.net

The decomposition of 1,2-dioxetanes is thought to proceed on a complex landscape of multiple potential energy surfaces. The reaction starts on the ground state (S0) surface. As the O-O bond stretches, the system can approach a region where the S0 surface comes close to or intersects with the potential energy surfaces of the excited singlet (S1) and triplet (T1) states. These regions of close proximity or intersection, known as conical intersections or avoided crossings, facilitate the non-adiabatic transitions that lead to the population of excited states of the carbonyl products.

Theoretical studies on simpler dioxetanes have shown that the topography of these potential energy surfaces, including the location and accessibility of these crossing points, is critical in determining the ratio of singlet to triplet excited products. nih.gov The dynamics of the molecule as it traverses these surfaces, including the velocities and trajectories of the atoms, also play a significant role in the final outcome of the reaction. While specific computational studies on the potential energy surface of 3,3,4,4-tetraphenyl-1,2-dioxetane are not detailed in the available literature, the general principles derived from other dioxetanes are expected to apply.

Identification of Conical Intersections

Conical intersections (CIs) are points of degeneracy between electronic potential energy surfaces in a molecule and play a crucial role in the rapid, non-radiative transitions that govern the outcomes of many photochemical and photophysical processes. In the context of 1,2-dioxetane decomposition, CIs are pivotal in directing the system from the ground state potential energy surface to the excited state surfaces of the carbonyl fragments.

While specific computational studies identifying the precise coordinates and characteristics of conical intersections for 3,3,4,4-tetraphenyl-1,2-dioxetane are not extensively detailed in the literature, the general mechanism for the parent 1,2-dioxetane provides a foundational understanding. Theoretical investigations on the parent dioxetane have mapped the ground state (S₀) and lowest energy triplet state (T₁) energy surfaces. These studies indicate that after the initial O-O bond cleavage, the system navigates through a landscape where singlet and triplet surfaces approach each other. The crossing from the ground state to the triplet surface is not necessarily along the minimum energy path of the O-O cleavage but can be facilitated by motions orthogonal to this reaction coordinate, such as O-C-C-O torsional and asymmetric bending modes. For substituted dioxetanes, the location and accessibility of these crossing points are modified, which in turn affects the ratio of singlet to triplet excited states produced. The bulky tetraphenyl substitution would significantly alter the potential energy surface, likely influencing the geometry and energy of these critical intersection points.

Mechanisms of Entropic Trapping

The decomposition of 1,2-dioxetanes is now understood to proceed via a mechanism that involves a phenomenon known as "entropic trapping". researchgate.netnih.gov This concept is key to explaining the efficient generation of triplet excited states, which is often observed in the thermal decomposition of these molecules.

The process begins with the rate-limiting step: the cleavage of the weak O-O bond. researchgate.net This leads to the formation of a biradical intermediate. In this biradical region of the potential energy surface, multiple singlet and triplet electronic states lie very close in energy. researchgate.net This near-degeneracy of states creates a "trap" where the system can efficiently transition between surfaces. According to El-Sayed's rule, intersystem crossing is more efficient between states of different electronic character (e.g., n,π* and π,π*). The presence of a multitude of accessible triplet states in a narrow energy range significantly increases the probability of the system becoming "trapped" in one of these triplet states upon further evolution along the reaction coordinate, which involves the cleavage of the C-C bond to form the two carbonyl products. researchgate.net

O-O Bond Cleavage: The dioxetane ring opens, forming a biradical intermediate. researchgate.net

Entropic Trapping: The system enters a region with a high density of nearly degenerate singlet and triplet states, facilitating intersystem crossing. researchgate.net

C-C Bond Cleavage: The biradical fragments into two carbonyl molecules, with a significant portion populating an electronically excited triplet state. researchgate.net

Influence of Tetraphenyl Substitution on Chemiluminescence Spectral Characteristics and Efficiencies

The nature of the substituents at the 3- and 4-positions of the 1,2-dioxetane ring has a profound impact on the chemiluminescence properties, including the emission wavelength (color), quantum yield (efficiency), and emission lifetime. The tetraphenyl substitution in 3,3,4,4-tetraphenyl-1,2-dioxetane results in the formation of two molecules of benzophenone upon decomposition.

The spectral characteristics of the chemiluminescence are determined by the emission spectrum of the excited product. The light emission from the decomposition of 3,3,4,4-tetraphenyl-1,2-dioxetane would correspond to the emission spectrum of benzophenone. The chemiluminescent emission spectra of various substituted phenoxy-1,2-dioxetanes have been shown to overlap with the fluorescence emission spectra of their corresponding benzoate (B1203000) products. nih.gov This principle allows for the prediction and tuning of the emission color by modifying the substituent on the emitting fragment.

The table below illustrates how different types of substituents on the 1,2-dioxetane ring generally affect the key chemiluminescence parameters, providing a framework for understanding the role of the tetraphenyl groups.

| Substituent Type | Effect on Activation Energy | Effect on Emission Wavelength | General Effect on Quantum Yield |

| Alkyl groups | Moderate increase | Little to no shift | Can increase yield over unsubstituted |

| Aryl groups (e.g., Phenyl) | Lowered | Red-shifted (longer wavelength) | Variable, depends on the nature of the excited state |

| Electron-donating groups | Can lower | Generally red-shifted | Can enhance in specific systems |

| Electron-withdrawing groups | Can increase | Generally blue-shifted (shorter wavelength) | Can significantly enhance in aqueous media rsc.org |

The tetraphenyl substitution provides significant steric bulk and introduces π-systems that can stabilize the biradical intermediate and influence the energy levels of the excited states. This leads to a lower activation energy for decomposition compared to the parent 1,2-dioxetane. researchgate.net The emission, originating from benzophenone, would be characteristic of this ketone's electronic transitions.

Computational and Theoretical Investigations of 1,2 Dioxetane, 3,3,4,4 Tetraphenyl

Quantum Chemical Methodologies Applied to Dioxetane Systems

A variety of quantum chemical methodologies have been employed to investigate the complex behavior of dioxetanes. These methods are crucial for understanding the ground and excited electronic states, as well as the intricate pathways of their decomposition.

Density Functional Theory (DFT) has become a cornerstone for studying the ground-state electronic structure of molecules due to its favorable balance of computational cost and accuracy. ohio-state.edu For 1,2-dioxetane (B1211799) systems, DFT methods, such as B3LYP with a 6-31G basis set, have been used to optimize the geometries of ground and transition states in the closed-shell singlet state. scholarsresearchlibrary.com These calculations have revealed that the four-membered dioxetane ring is often not planar but twisted. scholarsresearchlibrary.com

To investigate electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach. ohio-state.educhemrxiv.orgrsc.org TD-DFT, in its linear-response (LR) formulation, can predict vertical excitation energies with reasonable accuracy, making it a valuable tool for understanding electronic absorption spectra. ohio-state.edursc.orgresearchgate.net This method has been instrumental in studying the properties related to the optical spectra of molecules, including absorption and emission. rsc.org However, it's important to note that standard TD-DFT can have limitations in describing certain complex situations like conical intersections and charge-transfer excitations. ohio-state.edu

For situations where single-reference methods like Hartree-Fock and DFT are inadequate, such as in cases of bond breaking or near-degenerate electronic states, multiconfigurational self-consistent field (MCSCF) methods are employed. wikipedia.org MCSCF provides a qualitatively correct description by using a linear combination of configuration state functions to approximate the electronic wavefunction. wikipedia.org A prominent MCSCF approach is the Complete Active Space Self-Consistent Field (CASSCF) method, which is often used as a starting point for more accurate calculations. wikipedia.org

To incorporate dynamic electron correlation, multireference perturbation theories like Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multireference Møller-Plesset Perturbation Theory (MRMP2) are utilized. These methods build upon the MCSCF reference wavefunction to provide more quantitative results. wikipedia.org For instance, the activation energy for the decomposition of 1,2-dioxetane has been calculated using multi-state multi-configurational second-order perturbation level of theory, yielding results in good agreement with experimental values. researchgate.net These advanced methods are crucial for accurately describing the complex potential energy surfaces and the multiple electronic states involved in the chemiluminescent decomposition of dioxetanes.

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for exploring the time-evolution of chemical reactions. By calculating the forces on the atoms "on the fly" from electronic structure calculations, AIMD can map out reaction pathways without pre-defined reaction coordinates. This method has been applied to study the decomposition of 1,2-dioxetane, providing insights into the non-adiabatic dynamics that govern the process. arxiv.org AIMD simulations have shown that after the initial O-O bond breaking, the system can enter a region where multiple singlet and triplet states are nearly degenerate, a phenomenon referred to as an "entropic trap". researchgate.net These simulations are essential for understanding the complex interplay of nuclear and electronic motions during the reaction and for rationalizing the observed product distributions.

Theoretical Mapping of Potential Energy Surfaces (PES) for 1,2-Dioxetane, 3,3,4,4-tetraphenyl- Decomposition

The decomposition of 1,2-dioxetanes is governed by the intricate topography of their potential energy surfaces (PES). Theoretical calculations are indispensable for mapping these surfaces for both the ground (S₀) and excited (typically the first triplet, T₁) states. The process generally initiates with the cleavage of the weak O-O bond, leading to a biradical intermediate. researchgate.netarxiv.org

Prediction of Chemiluminescence Efficiencies and Emission Profiles through Computational Models

Computational chemistry offers valuable tools for predicting the chemiluminescence (CL) efficiency and emission characteristics of dioxetane derivatives. By calculating the potential energy surfaces of the ground and excited states, it's possible to estimate the likelihood of a reaction pathway leading to an excited state product. For instance, the exothermicity of the reaction on the first singlet excited state (S₁) potential energy curve can provide a rough estimate of the CL efficiency. researchgate.net

Theoretical models can also help rationalize experimental observations, such as the much higher yield of triplet excited states compared to singlet excited states in the decomposition of 1,2-dioxetane. arxiv.org This is attributed to the presence of efficient intersystem crossing pathways, as revealed by the calculated potential energy surfaces. Furthermore, computational methods can guide the design of new chemiluminescent molecules with enhanced properties. For example, by analyzing the effects of substituents on the electronic structure and potential energy surfaces, it is possible to predict which modifications will lead to higher quantum yields of light emission. researchgate.net The ability to computationally screen potential candidates significantly accelerates the discovery of novel and more efficient chemiluminescent probes for various applications. nih.govnih.gov

Elucidation of Electron Transfer Processes and Charge-Transfer States in 1,2-Dioxetane, 3,3,4,4-tetraphenyl- via Computational Chemistry

Computational chemistry plays a crucial role in understanding the electron transfer processes that are central to the chemiluminescence of certain dioxetane systems. In triggerable dioxetanes, the chemiexcitation is often initiated by an intramolecular electron transfer, a process known as chemically initiated electron exchange luminescence (CIEEL). nsf.gov Upon removal of a protecting group, a phenolate (B1203915) is formed, which then donates an electron to the peroxide bond, leading to its cleavage and the generation of an excited state. nih.gov

Theoretical calculations can elucidate the nature of the electronic states involved in these processes, including charge-transfer states. By analyzing the molecular orbitals and electron density distributions, chemists can identify the orbitals involved in the electron transfer and characterize the resulting excited states. This understanding is critical for designing more efficient triggerable dioxetanes. For example, computational studies can help in selecting appropriate substituents to modulate the electron-donating ability of the trigger group and the electron-accepting ability of the dioxetane core, thereby optimizing the efficiency of the CIEEL process.

Advanced Research Perspectives and Unexplored Avenues for 1,2 Dioxetane, 3,3,4,4 Tetraphenyl

Design Principles for Enhancing Chemiluminescence Performance in Tetraphenyl-Dioxetanes

The efficiency of light emission from dioxetanes is a critical parameter for their practical applications. Research has identified several key design principles to enhance the chemiluminescence quantum yield (ΦCL) and tune the emission properties of these molecules.

A significant strategy involves the introduction of specific substituents onto the aromatic rings of the dioxetane. The incorporation of electron-withdrawing groups, such as methyl acrylate (B77674) or acrylonitrile, ortho to the phenolic hydroxyl group in related dioxetane systems has been shown to dramatically increase the chemiluminescence quantum yield in aqueous conditions. nih.gov This modification is believed to reduce water-induced quenching of the excited state emitter. researchgate.net The electronic nature of the substituent also directly influences the emission wavelength, allowing for color modulation of the emitted light. nih.gov For instance, by systematically altering the position of electron-donating and electron-withdrawing groups on a benzene (B151609) fluorophore, the emission wavelength can be tuned across a wide spectrum. rsc.org

Furthermore, steric hindrance plays a crucial role in both the stability and the chemiexcitation rate of dioxetanes. The replacement of the commonly used spiro-adamantane group with a sterically hindered spiro-fused tetramethyl-oxetanyl group has been shown to accelerate the chemiexcitation rate by over 100-fold while maintaining chemical stability. chemrxiv.org This approach transforms a slow, "glow-type" chemiluminescence into a rapid and intense "flash-type" emission, which can significantly enhance detection sensitivity in analytical assays.

The following table summarizes the effect of different substituents on the chemiluminescence properties of various dioxetane analogs, illustrating the design principles discussed.

| Dioxetane Analog | Substituent | Effect on Chemiluminescence | Reference |

| Spiroadamantane-1,2-dioxetane | Acrylonitrile | Dramatic increase in quantum yield | nih.gov |

| Phenoxy-dioxetane | Electron-withdrawing group at ortho position | 3000-fold increase in quantum yield in aqueous media | nih.gov |

| Spiro-fused tetramethyl-oxetanyl dioxetane | Tetramethyl-oxetanyl group | 128-fold faster chemiexcitation rate | chemrxiv.org |

| Phenoxy-dioxetane B495 | Proprietary | High brightness due to fast decay and high quantum yield | nih.gov |

Exploration of Alternative Triggering Mechanisms for 1,2-Dioxetane (B1211799), 3,3,4,4-tetraphenyl- Decomposition (beyond thermal)

Beyond traditional thermal decomposition, researchers are actively exploring a variety of alternative mechanisms to trigger the light-emitting breakdown of 1,2-dioxetanes. These methods offer greater control and specificity, opening up new applications in diagnostics and materials science.

A prominent alternative is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. rsc.org In this process, the dioxetane is activated by an electron transfer from a trigger molecule, leading to the formation of a radical ion pair that subsequently decomposes to produce an excited state and light. This mechanism is central to the design of many "turn-on" chemiluminescent probes, where the trigger is unmasked by a specific chemical or enzymatic reaction. For example, the removal of a protecting group from a phenol-substituted dioxetane by an enzyme initiates the CIEEL cascade. nih.gov

Enzymatic triggering is a widely used strategy for bioanalytical assays. Dioxetanes functionalized with specific enzyme substrates, such as a phosphate (B84403) group for alkaline phosphatase or a galactose group for β-galactosidase, remain stable and non-luminescent until the enzyme cleaves the trigger group. nih.gov This approach allows for the highly sensitive detection of enzyme activity in complex biological samples.

Mechanically induced chemiluminescence is an exciting frontier where mechanical force is used to trigger the decomposition of dioxetanes. By incorporating dioxetane units into the main chain of a polymer, the application of mechanical stress, such as stretching or sonication, can induce the opening of the dioxetane ring and subsequent light emission. nih.govrsc.org This phenomenon has been demonstrated with bis(adamantyl)-1,2-dioxetane and xanthene-modified 1,2-dioxetanes, offering a novel way to visualize stress and damage in polymeric materials with high spatial and temporal resolution. nih.govrsc.org

Other innovative triggering methods include:

pH-activated chemiluminescence , where a change in pH initiates the decomposition.

Photo-oxidation , where light is used to generate singlet oxygen, which then reacts with a precursor to form the dioxetane in situ, leading to chemiluminescence. rsc.org

Ultrasound-triggered luminescence , where ultrasound is used to generate reactive oxygen species that can initiate the formation and subsequent decomposition of dioxetanes within nanoparticles.

Development of Novel 1,2-Dioxetane, 3,3,4,4-tetraphenyl- Analogs for Fundamental Mechanistic Studies

To gain deeper insights into the decomposition mechanisms and structure-property relationships of 1,2-Dioxetane, 3,3,4,4-tetraphenyl-, the synthesis and study of novel analogs are crucial. While the tetraphenyl scaffold provides significant steric bulk and influences the electronic properties, creating derivatives with varied substituents on the phenyl rings can provide a wealth of information.

The synthesis of substituted tetraphenylenes, the precursors to tetraphenyl-dioxetanes, has been achieved through transition-metal-catalyzed derivatization, allowing for the introduction of various functional groups. acs.org By systematically introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings, researchers can probe their effects on the stability of the dioxetane, the kinetics of its decomposition, and the energy of the emitted light. rsc.orgotterbein.edu For example, studying a series of analogs with varying electronic properties can help to elucidate the intricate details of the CIEEL mechanism and the factors that govern the efficiency of excited state formation.

Furthermore, the synthesis of analogs with different steric profiles around the dioxetane core can provide insights into the role of molecular rigidity and strain on the decomposition pathway. Comparing the properties of 3,3,4,4-tetraphenyl-1,2-dioxetane with other tetra-substituted dioxetanes, such as 3,3,4,4-tetramethyl-1,2-dioxetane, can reveal the influence of the bulky phenyl groups on the activation energy of decomposition and the quantum yield of chemiluminescence. wikipedia.orgacs.org

Supramolecular Chemistry Involving 1,2-Dioxetane, 3,3,4,4-tetraphenyl-

The integration of 1,2-Dioxetane, 3,3,4,4-tetraphenyl- into supramolecular assemblies represents a largely unexplored but promising research avenue. The unique shape and potential for functionalization of the tetraphenyl scaffold make it an interesting candidate for host-guest chemistry and the construction of complex molecular architectures.

One potential application is the encapsulation of the dioxetane within a larger host molecule, such as a cyclodextrin (B1172386) or a self-assembled cage. This encapsulation could serve multiple purposes:

Enhanced Stability: The hydrophobic cavity of a host molecule could protect the dioxetane from the bulk solvent, potentially increasing its thermal stability and preventing premature decomposition.

Controlled Reactivity: By controlling access of a trigger molecule to the encapsulated dioxetane, the chemiluminescent reaction could be switched on and off.

Modulated Emission: The microenvironment within the host cavity could influence the energy of the excited state formed upon decomposition, leading to changes in the emission wavelength or quantum yield.

For instance, the enhancement of chemiluminescence from other dioxetanes has been observed in the presence of macromolecules like bovine serum albumin, which is attributed to the hydrophobic microenvironment provided by the protein. nih.gov Similarly, the use of fluorescent micelles has been shown to increase the chemiluminescence quantum yield through efficient energy transfer within the hydrophobic environment of the micelle. google.com

The tetraphenyl groups of the dioxetane could also participate in π-π stacking interactions, enabling the formation of self-assembled nanostructures. These supramolecular assemblies could exhibit unique photophysical properties, such as aggregation-induced emission, although studies on the related 2,3,5,6-tetraphenyl-1,4-dioxin suggest it exhibits aggregation-caused quenching. acs.org Further research into the supramolecular chemistry of 1,2-Dioxetane, 3,3,4,4-tetraphenyl- could lead to the development of novel responsive materials and sensors. The formation of supramolecular assemblies of tetravalent terbium complexes using dipyridyl bridging ligands demonstrates the potential for creating complex structures with interesting electronic and magnetic properties, a strategy that could potentially be adapted for dioxetane-based systems. nih.gov

Integration of 1,2-Dioxetane, 3,3,4,4-tetraphenyl- Chemistry with Emerging Research Fields

The unique properties of 1,2-Dioxetane, 3,3,4,4-tetraphenyl- and its analogs make them highly suitable for integration with a variety of emerging research fields, leading to the development of innovative technologies and applications.

In the field of bioimaging and diagnostics , the high sensitivity and low background signal of chemiluminescence make dioxetane-based probes ideal for detecting and quantifying biological analytes. nih.govnih.gov The ability to trigger light emission with specific enzymes or biomarkers allows for the development of highly selective assays for disease diagnosis and monitoring. nih.gov The development of near-infrared (NIR) emitting dioxetanes is particularly promising for in vivo imaging, as NIR light can penetrate deeper into biological tissues. nih.gov

In materials science , the incorporation of dioxetanes into polymers has opened up the field of mechanoluminescent materials . nih.govresearchgate.net These materials, which emit light in response to mechanical stress, could be used as damage sensors in structural components, providing a visual indication of stress or failure before catastrophic breakdown occurs. The tetraphenyl substitution could offer advantages in terms of thermal stability and compatibility with various polymer matrices.

Another emerging application is in the development of chemi- and bioluminescent sensors . By coupling the dioxetane to a recognition element for a specific analyte, it is possible to create a sensor that produces a light signal in the presence of the target molecule. This has been demonstrated for the detection of various ions and small molecules.

The potential for drug delivery is also being explored. The decomposition of a dioxetane intermediate has been investigated as a method for releasing carbon monoxide, a gaseous signaling molecule with therapeutic potential. wikipedia.org Similarly, the energy released during chemiluminescence could potentially be harnessed to trigger the release of a drug from a carrier molecule.

The following table provides examples of how dioxetane chemistry is being integrated with emerging research fields.

| Emerging Field | Application of Dioxetane Chemistry | Specific Example | Reference |

| Bioimaging | In vivo imaging of enzyme activity and reactive oxygen species. | Near-infrared emitting probes for deep tissue imaging. | nih.govnih.gov |

| Materials Science | Development of mechanoluminescent polymers for damage sensing. | Polymers incorporating bis(adamantyl)-1,2-dioxetane that emit light upon stretching. | nih.govresearchgate.net |

| Diagnostics | Ultrasensitive detection of biomarkers for disease diagnosis. | Enzyme-triggered chemiluminescent immunoassays. | nih.gov |

| Sensor Development | Ratiometric sensing of pH and other analytes. | Iridium-based chemiluminescent oxygen sensors. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.